N1-(3-chloro-2-methylphenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-(3-chloro-2-methylphenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated aromatic ring, a furan ring, and a piperidine moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chloro-2-methylphenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:
Formation of the furan-3-carbonyl chloride: This can be achieved by reacting furan-3-carboxylic acid with thionyl chloride under reflux conditions.
Preparation of the piperidine intermediate: The piperidine derivative can be synthesized by reacting piperidine with formaldehyde and hydrogen cyanide, followed by hydrolysis.
Coupling reaction: The furan-3-carbonyl chloride is then reacted with the piperidine intermediate in the presence of a base such as triethylamine to form the furan-piperidine intermediate.
Formation of the oxalamide: The final step involves reacting the furan-piperidine intermediate with oxalyl chloride and 3-chloro-2-methylaniline in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N1-(3-chloro-2-methylphenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor-ligand interactions.
Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-(3-chloro-2-methylphenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide
- N1-(2-methylphenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide
- N1-(3-chloro-2-methylphenyl)-N2-((1-(thiophene-3-carbonyl)piperidin-4-yl)methyl)oxalamide
Uniqueness
N1-(3-chloro-2-methylphenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide is unique due to the presence of both a chlorinated aromatic ring and a furan ring, which can impart distinct chemical and biological properties
Biological Activity
N1-(3-chloro-2-methylphenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The chemical structure of this compound can be represented by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C19H21ClN2O3 |
Molecular Weight | 360.8 g/mol |
CAS Number | 1049438-38-1 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer lines .
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains, indicating potential use in treating infections .
Pharmacological Effects
Research indicates that this compound may possess several pharmacological effects:
- Cytotoxicity : In vitro studies have shown that the compound can inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis.
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in tumor metabolism, such as topoisomerases and kinases.
Case Studies
Several studies have been conducted to assess the biological activity of similar oxalamide compounds:
- Study on Anticancer Activity :
- Antimicrobial Activity Assessment :
Data Summary Table
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O4/c1-13-16(21)3-2-4-17(13)23-19(26)18(25)22-11-14-5-8-24(9-6-14)20(27)15-7-10-28-12-15/h2-4,7,10,12,14H,5-6,8-9,11H2,1H3,(H,22,25)(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKBHZUJVFLGDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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